Superior G9a Potency and Unique DNMT Co-Inhibition Profile Compared to Single-Target G9a Inhibitors
CM-272 inhibits G9a with an IC50 of 8 nM, which is comparable to the most potent G9a-selective inhibitors (A-366: 3.3 nM; UNC0642: <2.5 nM) [1][2][3]. However, unlike these single-target agents, CM-272 simultaneously inhibits DNMT1 (IC50 = 382 nM), DNMT3A (IC50 = 85 nM), and DNMT3B (IC50 = 1200 nM) [1]. This dual inhibitory profile is unique; A-366 and UNC0642 show no activity against DNMTs at comparable concentrations .
| Evidence Dimension | G9a and DNMT1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | G9a: 8 nM; DNMT1: 382 nM; DNMT3A: 85 nM; DNMT3B: 1200 nM |
| Comparator Or Baseline | A-366: G9a IC50 = 3.3 nM, no DNMT inhibition; UNC0642: G9a IC50 < 2.5 nM, no DNMT inhibition; SGI-1027: DNMT1 IC50 = 6 μM, no G9a inhibition |
| Quantified Difference | CM-272 is the only compound in the comparison set with dual G9a/DNMT inhibition; it is 15.7-fold more potent against DNMT1 than SGI-1027 (382 nM vs. 6 μM) and ~2,000-fold more potent against G9a than SGI-1027 (8 nM vs. >10 μM, estimated) |
| Conditions | Biochemical assays using recombinant enzymes; substrate: histone H3 peptide (G9a) and poly(dI-dC) (DNMT1) |
Why This Matters
This dual inhibition enables simultaneous targeting of two distinct epigenetic silencing pathways in a single molecule, a feature that single-target inhibitors cannot replicate without combination therapy.
- [1] San José-Enériz, E., Agirre, X., Rabal, O., et al. Discovery of first-in-class reversible dual small molecule inhibitors against G9a and DNMTs in hematological malignancies. Nature Communications. 2017; 8: 15424. View Source
- [2] Sweis, R. F., et al. Discovery of A-366, a potent and selective inhibitor of G9a/GLP. ACS Medicinal Chemistry Letters. 2014; 5(2): 205-209. View Source
- [3] Structural Genomics Consortium (SGC). UNC0642 Chemical Probe Summary. www.thesgc.org/chemical-probes/unc0642. View Source
